molecular formula C10H16N2S B13289488 [3-(Methylsulfanyl)propyl](pyridin-3-ylmethyl)amine

[3-(Methylsulfanyl)propyl](pyridin-3-ylmethyl)amine

Cat. No.: B13289488
M. Wt: 196.31 g/mol
InChI Key: IVEHNZIMRFFXDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methylsulfanyl)propylamine is an organic compound with the molecular formula C10H16N2S It is characterized by the presence of a pyridine ring attached to a propyl chain, which is further substituted with a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfanyl)propylamine typically involves the reaction of pyridine-3-carbaldehyde with 3-(methylsulfanyl)propylamine. The reaction is carried out under controlled conditions, often in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired amine product.

Industrial Production Methods

In an industrial setting, the production of 3-(Methylsulfanyl)propylamine may involve large-scale batch reactions using similar starting materials and conditions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfanyl)propylamine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form secondary amines or other derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Electrophiles such as alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Secondary amines

    Substitution: Functionalized pyridine derivatives

Scientific Research Applications

Chemistry

In chemistry, 3-(Methylsulfanyl)propylamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a ligand in coordination chemistry. It can form complexes with metal ions, which are of interest for their catalytic and biological properties.

Medicine

In medicine, 3-(Methylsulfanyl)propylamine is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

In industrial applications, this compound is used in the development of new materials and catalysts. Its unique chemical properties make it suitable for use in various industrial processes, including polymerization and catalysis.

Mechanism of Action

The mechanism of action of 3-(Methylsulfanyl)propylamine involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, forming stable complexes that can modulate enzymatic activity or other biological processes. The methylsulfanyl group can undergo oxidation or reduction, altering the compound’s reactivity and interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylsulfanyl)propylamine
  • 3-(Methylsulfanyl)propylamine
  • 3-(Methylsulfanyl)propylamine

Uniqueness

3-(Methylsulfanyl)propylamine is unique due to the specific positioning of the methylsulfanyl group and the pyridine ring. This unique structure allows for distinct reactivity and interaction with biological targets compared to its analogs. The presence of the methylsulfanyl group provides additional sites for chemical modification, enhancing its versatility in various applications.

Properties

Molecular Formula

C10H16N2S

Molecular Weight

196.31 g/mol

IUPAC Name

3-methylsulfanyl-N-(pyridin-3-ylmethyl)propan-1-amine

InChI

InChI=1S/C10H16N2S/c1-13-7-3-6-12-9-10-4-2-5-11-8-10/h2,4-5,8,12H,3,6-7,9H2,1H3

InChI Key

IVEHNZIMRFFXDB-UHFFFAOYSA-N

Canonical SMILES

CSCCCNCC1=CN=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.